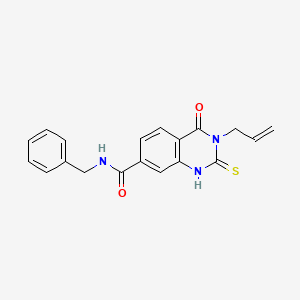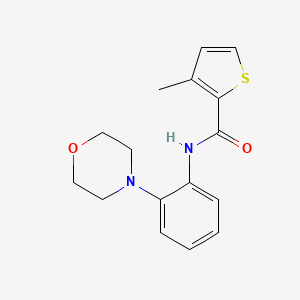
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, commonly known as ABDA, is a chemical compound that has been studied for its potential medical applications. ABDA belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
ABDA has been studied for its potential medical applications, particularly in the treatment of cancer and neurodegenerative diseases. ABDA has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. ABDA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of ABDA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. ABDA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity. ABDA has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may underlie its neuroprotective effects.
Biochemical and physiological effects:
ABDA has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective effects. ABDA has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. ABDA has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
ABDA has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, ABDA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of ABDA in lab experiments.
Orientations Futures
There are several potential future directions for research on ABDA. One area of interest is the development of ABDA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of ABDA and its derivatives, which may provide insights into the development of new cancer and neurodegenerative disease treatments. Additionally, further studies are needed to determine the safety and efficacy of ABDA in animal and human trials.
Méthodes De Synthèse
ABDA can be synthesized using a multi-step process that involves the reaction of 4-acetylphenylhydrazine with ethyl 2-benzoylacetate, followed by cyclization and acetylation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17(28)18-11-13-22(14-12-18)26-24(29)23-15-20-9-5-6-10-21(20)16-27(23)25(30)19-7-3-2-4-8-19/h2-14,23H,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGVKXBYFPYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
